N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and an oxalamide moiety linked to a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is first functionalized with a thiophen-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperidine reacts with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride.
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Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Final Coupling: : The p-tolyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction, where the p-tolylboronic acid reacts with the intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can also streamline the process, reducing the need for extensive manual intervention and improving overall throughput.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophen-2-ylmethyl group can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.
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Reduction: : The oxalamide moiety can be reduced to form amines under strong reducing conditions, such as with lithium aluminum hydride.
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Substitution: : The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to deprotonate the piperidine ring, facilitating nucleophilic attack.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
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Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
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Chemical Biology: : It serves as a tool compound for probing the function of specific proteins or enzymes in biological systems.
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Industrial Applications: : Its unique chemical properties make it a candidate for use in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. It is believed to interact with specific receptors or enzymes, modulating their activity through binding interactions. The piperidine ring and thiophen-2-ylmethyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(phenylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both the thiophen-2-ylmethyl and p-tolyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-4-6-17(7-5-15)22-20(25)19(24)21-13-16-8-10-23(11-9-16)14-18-3-2-12-26-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRMUNDZQDXRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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